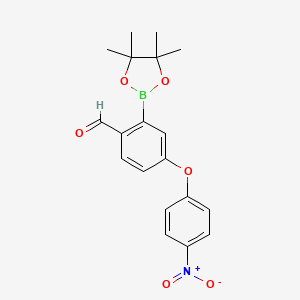
2-Aminobenzene-1,3,5-trisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzene-1,3,5-trisulfonamide is an organic compound with the molecular formula C6H10N4O6S3. It is a derivative of benzene, where three sulfonamide groups and one amino group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzene-1,3,5-trisulfonamide typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonamides using ammonia or amine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as crystallization and filtration are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzene-1,3,5-trisulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminobenzene-1,3,5-trisulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminobenzene-1,3,5-trisulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the amino group can form hydrogen bonds with various molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzene-1,4-disulfonamide
- 2-Aminobenzene-1,3-disulfonamide
- 2-Aminobenzene-1,3,5-tricarboxamide
Uniqueness
2-Aminobenzene-1,3,5-trisulfonamide is unique due to the presence of three sulfonamide groups, which confer distinct chemical properties and reactivity compared to compounds with fewer sulfonamide groups. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy as an enzyme inhibitor .
Properties
CAS No. |
87743-18-8 |
|---|---|
Molecular Formula |
C6H10N4O6S3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-aminobenzene-1,3,5-trisulfonamide |
InChI |
InChI=1S/C6H10N4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H,7H2,(H2,8,11,12)(H2,9,13,14)(H2,10,15,16) |
InChI Key |
JVSIPBVRSZVDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)N)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)

![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)






![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)
